The compound "Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate" is a complex molecule with potential implications in various biochemical processes and therapeutic applications. This comprehensive analysis will explore the available literature to understand its mechanism of action and applications across different fields.
The mechanism of action of this compound can be inferred from studies on similar phosphate-containing compounds and their interactions with biological systems. For instance, the turnover of bound phosphate associated with the sodium-and-potassium ion-stimulated adenosine triphosphatase (Na+/K+ ATPase) in brain microsomes is influenced by various chemical agents, which can inhibit both phosphorylation and dephosphorylation processes, affecting ATP hydrolysis1. Similarly, sodium salicylate and related compounds have been shown to uncouple oxidative phosphorylation in mitochondrial preparations, affecting tissue metabolism2. These studies suggest that phosphate-containing compounds can significantly impact cellular energy metabolism and ion transport mechanisms.
In the medical field, sodium derivatives of pharmacologically active compounds have been developed to improve solubility and facilitate in vivo studies. For example, the sodium salt of a curcumin derivative exhibited good antitumor activity and low toxicity, although its half-life was drastically reduced compared to its neutral form due to quick metabolization3. Another sodium derivative, sodium pancratistatin 3,4-O-cyclic phosphate, showed significant antineoplastic activity in a human colon tumor model, indicating potential as an anticancer agent4.
In neuropharmacology, sodium salts of certain compounds can influence behavior and physiological responses. The sodium salt of 3,4-dihydroxyphenyl-alpha-hydroxypropionic acid was found to inhibit exploratory behavior and induce hypothermia in mice, suggesting a role in modulating central nervous system activity5.
In the field of surfactant chemistry, sodium 2-(N-2-hydroxyalkyl-N-methylamino)ethyl hydrogen phosphate was synthesized and characterized, demonstrating properties useful for applications requiring amphiphilic molecules with a balance of hydrophilic and hydrophobic characteristics6.
In cardiology, sodium late current blockers have been investigated for their potential in treating ischemic heart diseases. A selective inhibitor of the late current mediated by the cardiac sodium channel Na V1.5 showed potent antiischemic effects without hemodynamic changes, highlighting the therapeutic promise of sodium-based compounds in ischemia-reperfusion scenarios7.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7